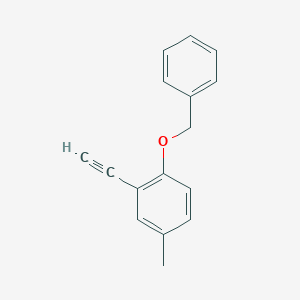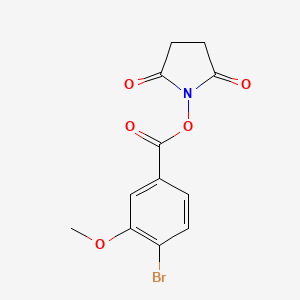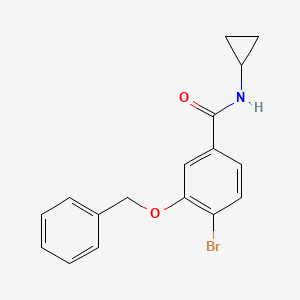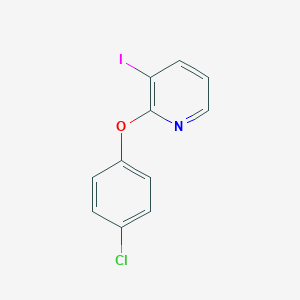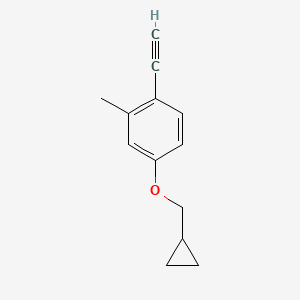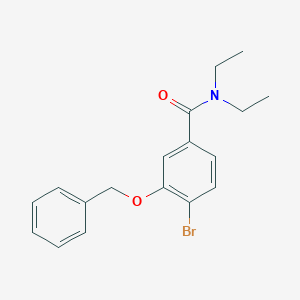
3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a bromo substituent, and diethylamino groups attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with a suitable halide in the presence of a base like sodium hydride.
Amidation: The final step involves the formation of the benzamide by reacting the bromo-benzyloxy benzene with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated benzamide.
Substitution: Azido or methoxy-substituted benzamides.
科学研究应用
3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromo and diethylamino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
- 3-(Benzyloxy)-4-chloro-N,N-diethylbenzamide
- 3-(Benzyloxy)-4-fluoro-N,N-diethylbenzamide
- 3-(Benzyloxy)-4-iodo-N,N-diethylbenzamide
Comparison:
- 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide is unique due to the presence of the bromo substituent, which can participate in specific halogen bonding interactions, potentially enhancing its binding affinity and selectivity for certain targets compared to its chloro, fluoro, and iodo analogs.
- The electronic properties of the bromo group also influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not perform as well.
属性
IUPAC Name |
4-bromo-N,N-diethyl-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)15-10-11-16(19)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYMGOJQRMTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
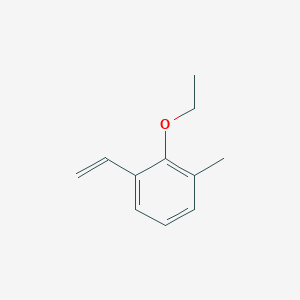
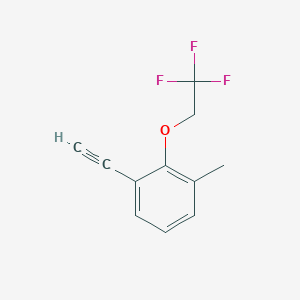
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164529.png)
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
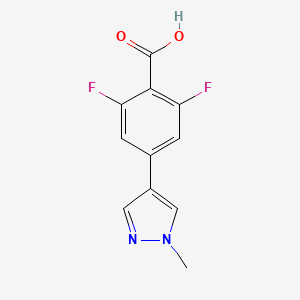
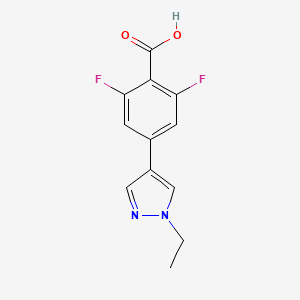
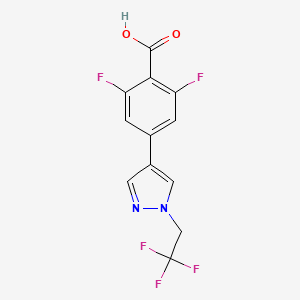
![3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164552.png)
